EGFR/ErbB-2 Inhibitor

Catalog No.
S1494749
CAS No.
179248-61-4
M.F
C23H21N3O3
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EGFR/ErbB-2 Inhibitor

CAS Number

179248-61-4

Product Name

EGFR/ErbB-2 Inhibitor

IUPAC Name

6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26)

InChI Key

DNOKYISWMVFYFA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Synonyms

4-[[4-[Benzyloxy]phenyl]amino]-6,7-dimethoxyquinazoline; 4557W

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Mechanisms of Action

EGFR/ErbB-2 inhibitors primarily act through two main mechanisms:

  • Tyrosine Kinase Inhibition: These drugs bind to the intracellular domain of EGFR and ErbB-2, specifically targeting the ATP-binding pocket of their tyrosine kinase domain. This prevents the phosphorylation of specific protein targets downstream of the receptor, effectively blocking the signaling cascade that promotes uncontrolled cell growth and survival.
  • Antibody-Mediated Targeting: Some EGFR/ErbB-2 inhibitors, such as trastuzumab, are monoclonal antibodies that bind to the extracellular domain of ErbB-2. This binding triggers a cascade of events that leads to the depletion of ErbB-2 from the cell surface, hindering its ability to participate in signaling pathways.

Applications in Cancer Research

EGFR/ErbB-2 inhibitors have shown promising efficacy in treating various types of cancers, with ongoing research exploring their potential in different settings:

  • Non-Small Cell Lung Cancer (NSCLC): EGFR mutations are found in a subset of NSCLC patients. EGFR/ErbB-2 inhibitors, such as erlotinib and gefitinib, have demonstrated significant improvement in progression-free survival and overall survival in patients with these specific mutations [].
  • Breast Cancer: Overexpression of ErbB-2 is observed in approximately 20-30% of breast cancer cases. Trastuzumab, an antibody targeting ErbB-2, has become a cornerstone therapy in HER2-positive breast cancer, improving patient outcomes in combination with other treatment modalities [].
  • Other Cancers: Research is actively exploring the use of EGFR/ErbB-2 inhibitors in other cancer types, including head and neck squamous cell carcinoma, gastrointestinal cancers, and pancreatic cancer. Studies are evaluating their efficacy as single agents or in combination with other therapies [].

Research Challenges and Future Directions

Despite the encouraging progress, several challenges remain in utilizing EGFR/ErbB-2 inhibitors:

  • Development of resistance: Cancer cells can develop resistance to these drugs through various mechanisms, limiting their long-term effectiveness. Research is ongoing to identify predictive biomarkers and develop combination therapies to overcome resistance [].
  • Optimizing treatment strategies: Identifying the optimal treatment regimens, including dosage schedules and combinations with other therapies, is crucial for maximizing efficacy while minimizing side effects.
  • Exploring new targets: The development of next-generation EGFR/ErbB-2 inhibitors with improved potency and targeting specificity is an active area of research, exploring novel mechanisms to disrupt cancer cell growth and survival pathways.

Epidermal Growth Factor Receptor/ErbB-2 inhibitors are a class of compounds that target the epidermal growth factor receptor (EGFR) and ErbB-2, both of which are receptor tyrosine kinases involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these receptors is implicated in various cancers, particularly non-small cell lung cancer and breast cancer. These inhibitors work by blocking the binding of ligands to the receptors or by inhibiting their kinase activity, thereby preventing downstream signaling that leads to tumor growth and survival.

EGFR/ErbB-2 inhibitors act by binding to the ATP-binding pocket of EGFR and ErbB-2 proteins. This prevents the binding of ATP, a crucial energy molecule needed for the proteins to activate downstream signaling pathways that promote cell growth and survival [].

  • Toxicity: These inhibitors may target healthy cells with similar proteins, leading to side effects [].
  • Limited efficacy: Cancer cells can develop resistance to these inhibitors over time [].

EGFR/ErbB-2 inhibitors exhibit significant biological activity by impeding the signaling pathways associated with cell growth and survival. Their efficacy is often measured through:

  • Inhibition of Cell Proliferation: These compounds can reduce the proliferation of cancer cells expressing mutant forms of EGFR or ErbB-2.
  • Induction of Apoptosis: By blocking survival signals, these inhibitors can promote programmed cell death in tumor cells.
  • Impact on Tumor Microenvironment: Inhibitors can alter the tumor microenvironment, affecting angiogenesis and immune response .

The synthesis of EGFR/ErbB-2 inhibitors generally involves several key steps:

  • Design and Screening: Initial compound design based on structure-activity relationships (SAR) followed by high-throughput screening against EGFR and ErbB-2.
  • Chemical Synthesis: Common methods include:
    • Covalent Modification: Utilizing electrophilic groups that can react with nucleophilic sites on the receptors.
    • Multi-step Synthesis: Combining various synthetic techniques such as condensation reactions, cyclization, and functional group modifications to produce complex molecules .
  • Purification and Characterization: After synthesis, compounds are purified using chromatographic techniques and characterized using spectroscopic methods.

EGFR/ErbB-2 inhibitors have several clinical applications:

  • Cancer Treatment: They are primarily used in targeted therapy for cancers associated with EGFR mutations (e.g., non-small cell lung cancer) and ErbB-2 overexpression (e.g., breast cancer).
  • Combination Therapy: These inhibitors are often used in conjunction with other therapies to enhance treatment efficacy and overcome resistance mechanisms .
  • Research Tools: They serve as valuable tools in research for studying receptor signaling pathways and developing new therapeutic strategies.

Interaction studies focus on understanding how these compounds bind to their targets:

  • Binding Affinity Measurements: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are employed to quantify binding interactions.
  • Molecular Docking Studies: Computational modeling helps predict binding modes and affinities, providing insights into structure-activity relationships .
  • Resistance Mechanisms Investigation: Studies explore how mutations in EGFR or ErbB-2 affect inhibitor binding and efficacy, leading to insights into overcoming drug resistance .

Several compounds share similarities with EGFR/ErbB-2 inhibitors, each exhibiting unique properties:

Compound NameTargetMechanism of ActionUnique Features
AfatinibEGFRIrreversible inhibitorTargets multiple ErbB family members
LapatinibErbB-2Reversible inhibitorDual action on EGFR and ErbB-2
OsimertinibEGFRIrreversible inhibitorSelective for T790M mutation
DacomitinibEGFRIrreversible inhibitorHighly potent against various EGFR mutations
NeratinibErbB-2Irreversible inhibitorExtended duration of action against ErbB family

These compounds are distinguished by their selectivity for specific receptor mutations or their ability to inhibit multiple targets within the ErbB family.

Receptor Structure and Functional Domains

Extracellular Domain Architecture

The extracellular regions of Epidermal Growth Factor Receptor and ErbB-2 receptor family members contain four distinct structural domains arranged in a highly conserved architecture [1]. These receptors possess two homologous ligand binding domains designated as domains I and III, which are responsible for specific growth factor recognition and binding [1]. Additionally, the extracellular region incorporates two cysteine-rich domains, identified as domains II and IV, which play crucial roles in receptor dimerization and conformational regulation [1] [2].

Domain I, located at the amino-terminal region, serves as the primary ligand contact site and exhibits a beta-helix leucine-rich repeat structure that facilitates high-affinity ligand interactions [3]. Domain III, positioned more proximally to the membrane, functions as a secondary ligand binding site and works cooperatively with domain I to achieve optimal ligand recognition [1] [4]. The two domains must simultaneously contact the ligand for effective receptor activation, creating a bi-partite binding mechanism that enhances specificity and affinity [2].

The cysteine-rich domains II and IV contain multiple disulfide bonds that stabilize the overall receptor structure and maintain proper domain orientation [1]. Domain II harbors a critical dimerization arm, a protruding beta-hairpin structure that mediates receptor-receptor interactions during the activation process [4]. In the inactive state, domain II forms intramolecular contacts with domain IV through specific amino acid interactions, creating a tethered autoinhibited configuration that prevents spontaneous receptor activation [2] [5].

The unique architectural arrangement of these domains differs significantly from other receptor tyrosine kinases, which typically contain immunoglobulin or fibronectin type III domains in their extracellular regions [1]. This specialized structure enables the distinctive activation mechanism observed in Epidermal Growth Factor Receptor family members, where ligand binding induces conformational changes that expose the dimerization arm and promote receptor association [3].

Transmembrane Segment Characteristics

The transmembrane domain of Epidermal Growth Factor Receptor and ErbB-2 consists of a single alpha-helical segment that spans the lipid bilayer and connects the extracellular ligand-binding region to the intracellular catalytic domain [1] [6]. This transmembrane segment exhibits approximately 20-25 amino acid residues arranged in a predominantly hydrophobic alpha-helical conformation that ensures stable membrane insertion and proper orientation [7].

The transmembrane helices of ErbB family receptors demonstrate the capacity for both homo- and hetero-association within membrane environments, contributing to receptor dimerization stability [1]. These transmembrane interactions involve specific amino acid residues that facilitate helix-helix contacts and may influence the spatial orientation of the intracellular kinase domains [1]. However, experimental evidence indicates that disruption of transmembrane domain associations does not significantly impair receptor signaling function, suggesting that transmembrane interactions primarily serve to stabilize rather than initiate dimerization [1].

The structural integrity of the transmembrane segment is essential for maintaining proper receptor topology and ensuring efficient signal transmission across the membrane barrier [6]. The alpha-helical configuration provides optimal membrane spanning geometry while preserving the structural connection between extracellular ligand binding events and intracellular kinase activation [7]. The transmembrane domain also contributes to receptor stability within the lipid environment and may influence receptor trafficking and membrane localization patterns [1].

Intracellular Tyrosine Kinase Domain

The intracellular region of Epidermal Growth Factor Receptor and ErbB-2 contains a protein tyrosine kinase domain that represents the catalytic core responsible for phosphorylation-mediated signal transduction [6] [8]. This kinase domain adopts a characteristic bi-lobed structure consisting of an amino-terminal lobe and a carboxy-terminal lobe separated by an adenosine triphosphate binding cleft [9] [10].

The amino-terminal lobe contains essential structural elements including the phosphate-binding loop and the regulatory alpha-helix C, which undergoes conformational changes during activation [11] [9]. The carboxy-terminal lobe houses the activation loop and the catalytic residues required for phosphoryl transfer reactions [10]. The relative positioning of these lobes determines the activation state of the kinase, with the active conformation characterized by specific inter-lobe contacts and proper adenosine triphosphate binding site geometry [12].

ErbB-2 exhibits unique structural features within its kinase domain, including a glycine-rich region following alpha-helix C that confers increased conformational flexibility [10]. This structural characteristic may explain the relatively low intrinsic catalytic activity observed for ErbB-2 compared to other family members, despite its critical role in heterodimerization and signal amplification [8] [10].

The kinase domain activation mechanism involves asymmetric dimer formation, where one kinase domain adopts an activator conformation while the partner assumes an active catalytic state [12] [10]. This asymmetric arrangement is crucial for optimal kinase function and represents a regulatory mechanism that distinguishes ErbB family kinases from many other receptor tyrosine kinases [5] [12].

Homo- and Heterodimerization Mechanisms

Ligand-Dependent Dimerization

Ligand-dependent dimerization represents the primary activation mechanism for Epidermal Growth Factor Receptor family members and involves a complex series of conformational changes initiated by growth factor binding [5] [3]. Upon ligand engagement, the receptor undergoes a dramatic structural reorganization from a tethered autoinhibited state to an extended dimerization-competent configuration [2] [5].

The ligand binding process requires simultaneous contact with both domains I and III of the receptor extracellular region, creating a stabilized ligand-receptor complex that favors the extended conformation [4] [3]. This bi-partite binding mechanism ensures high specificity and prevents inappropriate receptor activation in the absence of cognate ligands [2]. The conformational change induced by ligand binding disrupts the intramolecular interactions between domains II and IV, thereby exposing the dimerization arm within domain II [2] [5].

Once exposed, the dimerization arm can interact with the corresponding structure on an adjacent receptor molecule, forming a stable receptor dimer through direct protein-protein contacts [4] [5]. The crystal structure of the Epidermal Growth Factor-bound receptor complex reveals a 2:2 stoichiometry, with two ligand molecules facilitating the association of two receptor extracellular domains [4]. This receptor-mediated dimerization mechanism represents a unique feature among receptor tyrosine kinases and has been validated through extensive mutagenesis studies [4].

The ligand-dependent dimerization process is highly regulated and involves multiple checkpoints that ensure appropriate signal activation [3]. The equilibrium between monomeric and dimeric receptor states can be influenced by ligand concentration, receptor expression levels, and the presence of regulatory proteins that modulate dimerization efficiency [13] [14].

Ligand-Independent Dimerization

Ligand-independent dimerization occurs when Epidermal Growth Factor Receptor molecules associate in the absence of growth factor stimulation, representing an alternative activation pathway that can contribute to constitutive signaling [13] [14]. This phenomenon has been demonstrated through various experimental approaches and appears to involve the cytoplasmic domain of the receptor in predimer formation [13].

Research utilizing chimeric receptors has revealed that the cytoplasmic domain of Epidermal Growth Factor Receptor contains specific sequences between amino acids 835 and 918 that are essential for ligand-independent dimer formation [13]. These sequences appear to facilitate weak protein-protein interactions that can bring receptor molecules into close proximity even without extracellular domain engagement [13]. Such interactions may create a reservoir of pre-associated receptors that can be rapidly activated upon ligand binding.

ErbB-2 exhibits a particularly strong propensity for ligand-independent dimerization due to its constitutively exposed dimerization arm [15] [3]. Unlike other family members that require ligand binding to expose their dimerization interfaces, ErbB-2 maintains an extended conformation that allows it to freely associate with other ErbB family members [15] [7]. This structural characteristic makes ErbB-2 the preferred heterodimerization partner and contributes to its role as a signal amplifier within the ErbB network [8] [5].

The ligand-independent dimerization mechanism may be particularly relevant in pathological conditions where receptor overexpression increases the local concentration of available dimerization partners [14]. High receptor density can shift the equilibrium toward dimer formation, potentially leading to constitutive signal activation and contributing to oncogenic transformation [16] [17].

Asymmetric Dimer Formation

Asymmetric dimer formation represents a sophisticated regulatory mechanism observed in Epidermal Growth Factor Receptor and ErbB-2 signaling, where the two receptor molecules within a dimer adopt distinct structural conformations [5] [12]. This asymmetry extends to both the extracellular and intracellular domains and is essential for optimal receptor function and signal transduction [5] [12].

At the extracellular level, asymmetric dimers are characterized by differential positioning of the dimerization arms, where one receptor adopts a bent conformation while the partner maintains a more extended structure [5]. Structural analysis has revealed that in ErbB-2-containing heterodimers, only the dimerization arm of ErbB-2 is essential for dimer formation and stability, while the partner receptor contributes minimally to the dimerization interface [5]. This asymmetric contribution is mediated by specific amino acid differences between family members, particularly the presence of phenylalanine and leucine residues in ErbB-2 compared to tyrosine and arginine in Epidermal Growth Factor Receptor [5].

The intracellular kinase domains also exhibit asymmetric dimer formation, which is crucial for kinase activation [12] [9]. In the asymmetric kinase dimer, one domain functions as an activator by adopting a regulatory conformation, while the partner domain becomes catalytically active through allosteric mechanisms [12] [10]. This asymmetric arrangement allows for precise control of kinase activity and enables the formation of stable, active signaling complexes [12].

The asymmetric dimer configuration has important implications for ErbB-2 function, as this receptor can only form asymmetric dimers with other family members due to its unique sequence characteristics [5]. This structural constraint may contribute to the preferential heterodimerization observed with ErbB-2 and its role as a universal dimerization partner within the ErbB family [8] [5].

Signal Transduction Cascades

Phosphoinositide 3-Kinase/AKT Pathway Activation

The Phosphoinositide 3-Kinase/AKT pathway represents one of the most critical signaling cascades activated by Epidermal Growth Factor Receptor and ErbB-2, mediating essential cellular processes including survival, metabolism, and proliferation [18] [19]. Activation of this pathway occurs through multiple mechanisms involving both direct and indirect recruitment of Phosphoinositide 3-Kinase to the activated receptor complex [18] [20].

Following receptor dimerization and autophosphorylation, specific tyrosine residues including Y992, Y1148, and Y1173 serve as docking sites for the adapter protein Gab1, which contains pleckstrin homology and phosphotyrosine-binding domains [18] [19]. Gab1 recruitment to the plasma membrane is facilitated by its pleckstrin homology domain binding to phosphatidylinositol (3,4,5)-trisphosphate, creating a positive feedback mechanism that amplifies pathway activation [18]. Once membrane-localized, Gab1 undergoes tyrosine phosphorylation by the activated receptor, generating binding sites for the regulatory p85 subunit of Phosphoinositide 3-Kinase [18].

The membrane translocation and activation of AKT requires the generation of phosphatidylinositol (3,4,5)-trisphosphate by Phosphoinositide 3-Kinase activity [18] [19]. Recent research has revealed that exocyst-mediated exocytosis plays a crucial role in regulating phosphatidylinositol (3,4,5)-trisphosphate levels at the plasma membrane [18]. Live-cell imaging studies demonstrate that individual recycling vesicles undergoing exocytosis create local increases in phosphatidylinositol (3,4,5)-trisphosphate that persist for approximately one minute [18].

AKT activation involves phosphorylation at two critical sites: threonine 308 by phosphoinositide-dependent kinase 1 and serine 473 by mechanistic target of rapamycin complex 2 [19]. Activated AKT subsequently phosphorylates numerous downstream substrates involved in cell survival, including Bad, FoxO transcription factors, and glycogen synthase kinase 3 beta [19]. The pathway also regulates cellular metabolism through mechanistic target of rapamycin complex 1 activation, which controls protein synthesis and autophagy [18] [19].

Signaling PathwayKey MediatorsPrimary FunctionsPhosphorylation Sites
Phosphoinositide 3-Kinase/AKT PathwayGab1, PI3K, AKT, mTORC1Cell survival, apoptosis inhibition, metabolism regulationY992, Y1148, Y1173 (via Gab1)
Mitogen-Activated Protein Kinase PathwaySHC, GRB2, SOS, RAS, RAF, MEK, ERKCell proliferation, differentiation, migrationY1045, Y1068, Y1086
Phospholipase C Gamma-Dependent MechanismsPLCγ, PKC, PKD, IP3, DAGCalcium signaling, negative feedback regulationY992, Y1148, Y1173
Signal Transducer and Activator of Transcription PathwayJAK1, JAK2, STAT1, STAT3Gene transcription, cell migration, matrix metalloproteinase activationY701 (STAT1), Tyr705 (STAT3)

Mitogen-Activated Protein Kinase Signaling Network

The Mitogen-Activated Protein Kinase signaling network activated by Epidermal Growth Factor Receptor represents a fundamental pathway controlling cell proliferation, differentiation, and migration [21] [20]. This cascade involves a series of protein kinases that sequentially phosphorylate and activate downstream targets, ultimately leading to changes in gene expression and cellular behavior [21] [22].

Pathway initiation occurs through the recruitment of adapter proteins SHC and GRB2 to specific phosphotyrosine residues on the activated receptor, particularly Y1045, Y1068, and Y1086 [21]. SHC undergoes tyrosine phosphorylation by the receptor kinase, creating binding sites for GRB2 through its Src homology 2 domain [21]. GRB2 constitutively associates with the guanine nucleotide exchange factor SOS through its Src homology 3 domains, bringing SOS into proximity with membrane-localized RAS proteins [21].

SOS catalyzes the exchange of guanosine diphosphate for guanosine triphosphate on RAS, leading to RAS activation and subsequent RAF kinase recruitment to the plasma membrane [21] [22]. Activated RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2 [21] [20]. ERK1/2 represents the terminal kinase in this cascade and phosphorylates over one hundred substrate proteins involved in diverse cellular processes [21] [22].

Interestingly, recent studies in pancreatic cancer cells harboring mutant KRAS have revealed that Epidermal Growth Factor Receptor-mediated ERK activation can occur through RAS-independent mechanisms [20]. In these cells, knockdown of all three RAS isoforms fails to block EGF-mediated ERK phosphorylation, while MEK inhibition completely abolishes pathway activation [20]. This finding suggests the existence of alternative signaling routes that bypass the traditional RAS-dependent mechanism [20].

Single-cell imaging experiments have demonstrated that ERK activation occurs in stochastic bursts with frequency-modulated pulses that encode signal strength [22]. Higher concentrations of growth factors result in more frequent ERK activity bursts, while the amplitude of activation is primarily controlled by MEK activity levels [22]. This dynamic regulation allows cells to decode and respond to varying signal intensities with appropriate proliferative responses [22].

Phospholipase C Gamma-Dependent Mechanisms

Phospholipase C Gamma-dependent mechanisms constitute an important regulatory system activated by Epidermal Growth Factor Receptor that controls calcium signaling and provides negative feedback regulation of receptor activity [23]. Phospholipase C Gamma 1 is recruited to the activated receptor through its Src homology 2 domains, which bind to phosphorylated tyrosine residues Y992, Y1148, and Y1173 [23].

Following recruitment, Phospholipase C Gamma 1 undergoes activating phosphorylation at tyrosine 783 by the receptor kinase [23]. Activated Phospholipase C Gamma 1 hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate two important second messengers: diacylglycerol and inositol 1,4,5-trisphosphate [23]. Inositol 1,4,5-trisphosphate triggers calcium release from endoplasmic reticulum stores, while diacylglycerol activates protein kinase C isoforms [23].

The pathway plays a crucial role in receptor downregulation through a sophisticated negative feedback mechanism [23]. Diacylglycerol and calcium cooperatively activate novel protein kinase C isoforms, which subsequently activate protein kinase D [23]. Protein kinase D phosphorylates the receptor at threonine residues T654 and T669 within the juxtamembrane region, leading to receptor monomerization and signal termination [23].

Time-lapse analysis using raster image correlation spectroscopy has revealed that receptor monomerization occurs in oscillatory patterns following initial activation [23]. These oscillations reflect periodic shifts in the monomer-dimer equilibrium that are regulated by the Phospholipase C Gamma 1-protein kinase C-protein kinase D pathway [23]. This dynamic regulation allows for fine-tuning of signal duration and intensity, preventing excessive or prolonged receptor activation [23].

The Phospholipase C Gamma-dependent pathway also influences receptor trafficking and endocytosis patterns [24]. The negative feedback regulation mediated by this system helps maintain appropriate receptor signaling levels and prevents pathological hyperactivation that could contribute to oncogenic transformation [23].

Signal Transducer and Activator of Transcription Pathway Modulation

The Signal Transducer and Activator of Transcription pathway represents a critical transcriptional regulatory mechanism activated by Epidermal Growth Factor Receptor that controls gene expression programs involved in cell migration, proliferation, and differentiation [25]. This pathway operates through the activation of JAK family kinases and subsequent STAT protein phosphorylation and nuclear translocation [25].

Epidermal Growth Factor Receptor stimulation induces the formation of signaling complexes containing STAT1, STAT3, JAK1, and JAK2 [25]. The receptor activation leads to tyrosine 701 phosphorylation of STAT1 and tyrosine 705 phosphorylation of STAT3, which are essential for their transcriptional activity [25]. These phosphorylation events occur through both JAK-dependent and receptor-dependent mechanisms, with JAK proteins serving as the primary kinases for STAT activation [25].

Following phosphorylation, STAT proteins undergo rapid nuclear translocation, typically occurring within 15 minutes of receptor stimulation [25]. Nuclear STAT complexes bind to specific DNA sequences called gamma-activated sequences and interferon-stimulated response elements, regulating the transcription of target genes involved in cellular responses to growth factor stimulation [25].

One important downstream target of the STAT pathway is matrix metalloproteinase-1, which plays a crucial role in cell migration and extracellular matrix remodeling [25]. The activation of matrix metalloproteinase-1 by STAT signaling contributes to the enhanced migratory capacity observed in cells overexpressing Epidermal Growth Factor Receptor [25]. This pathway is particularly relevant in cancer progression, where increased cell motility facilitates metastatic spread [25].

The STAT pathway exhibits significant crosstalk with other signaling cascades activated by Epidermal Growth Factor Receptor [25]. While AKT activation does not directly influence STAT-JAK complex formation or nuclear translocation, it may contribute to cell migration through independent mechanisms [25]. This parallel activation of multiple pathways allows for coordinated cellular responses that integrate survival, proliferation, and motility signals [25].

Genetic Alterations in Cancer Development

Epidermal Growth Factor Receptor Mutations in Lung Cancer

Epidermal Growth Factor Receptor mutations represent the most common actionable genetic alterations in lung adenocarcinoma, occurring in approximately 10-15% of patients in Western populations and up to 50% in Asian populations [16] [17] [11]. The most prevalent mutations include the L858R point mutation in exon 21 and deletions in exon 19, which together account for approximately 85-90% of all Epidermal Growth Factor Receptor mutations in non-small cell lung cancer [16] [26].

The L858R mutation involves the substitution of arginine for leucine at position 858 within the activation loop of the kinase domain [16] [17]. This mutation results in constitutive kinase activation by stabilizing the active conformation of the kinase domain and reducing the energy barrier for activation [16]. Structural studies have revealed that the L858R mutation disrupts inhibitory interactions within the activation loop, leading to enhanced catalytic activity and increased sensitivity to tyrosine kinase inhibitors [16].

Exon 19 deletions typically involve the removal of four to five amino acids within the region spanning residues 746 to 750 [11] [26]. These deletions affect the loop structure preceding the alpha-helix C, creating conformational changes that favor the active kinase state [11]. The shortened loop structure is hypothesized to restrict the rotation of alpha-helix C, preventing it from adopting the outward inactive conformation and maintaining the inward active position [11].

The T790M mutation represents the most common mechanism of acquired resistance to first and second-generation tyrosine kinase inhibitors, occurring in approximately 50% of patients who develop resistance [16] [17]. This mutation involves the substitution of methionine for threonine at position 790 in the adenosine triphosphate binding pocket [16]. Recent studies using transgenic mouse models have demonstrated that T790M mutations can arise spontaneously without prior drug exposure, suggesting that these resistant clones may preexist in tumors before treatment initiation [16] [17].

Mutation TypeLocationFrequency in NSCLC (%)Functional ImpactClinical Response to TKIs
L858R Point MutationExon 2140-45Constitutive kinase activationHighly sensitive
Exon 19 DeletionsExon 1945-50C-helix stabilization in active conformationHighly sensitive
T790M Resistance MutationExon 2050 (acquired resistance)ATP binding site modification, drug resistanceResistant to 1st/2nd generation TKIs
Exon 20 InsertionsExon 20 (positions 762-774)4-10C-helix locked in active stateIntrinsically resistant

HER2 Amplification in Breast Cancer

HER2 amplification occurs in approximately 15-20% of breast cancers and represents a major oncogenic driver associated with aggressive tumor behavior and poor prognosis [27] [28]. The amplification involves the duplication of the ERBB2 gene located at chromosome 17q12, resulting in increased gene copy numbers ranging from 2-fold to greater than 20-fold amplification [27] [28].

Recent genomic studies have revealed that HER2 amplification in breast cancer occurs through palindromic gene amplification, a mechanism characterized by inverted duplication of genomic segments [27]. This process appears to involve Breakage-Fusion-Bridge cycles that repeatedly generate palindromic DNA structures throughout the amplified locus [27]. Whole genome sequencing analysis has demonstrated significant enrichment of palindromic DNA within amplified HER2 genomic segments, particularly at amplification peaks and boundaries between amplified and normal copy-number regions [27].

The genomic architecture surrounding the HER2 locus may predispose this region to amplification events [27]. The presence of segmental duplications and repetitive elements in the vicinity of ERBB2 could facilitate the initiation of palindromic amplification through mechanisms involving replication fork stalling and inappropriate recombination events [27]. These structural features may explain why HER2 amplification occurs recurrently in breast cancer compared to other potential oncogenic amplification events [27].

HER2 amplification results in massive overexpression of the HER2 protein on the cell surface, leading to ligand-independent activation through spontaneous homodimerization and enhanced heterodimerization with other ErbB family members [28]. The overexpressed HER2 protein exhibits constitutive kinase activity that drives multiple oncogenic signaling pathways, including the Phosphoinositide 3-Kinase/AKT and Mitogen-Activated Protein Kinase cascades [28]. This amplification event was identified as one of the first predictive biomarkers for targeted therapy response and remains a critical determinant of treatment selection in breast cancer [28].

Cancer TypeAmplification Frequency (%)Amplification MechanismCopy Number RangeClinical Significance
Breast Cancer15-20Palindromic amplification, Breakage-Fusion-Bridge cycles2 to >20-foldPoor prognosis, targeted therapy available
Gastric Cancer10-15Gene amplification2 to 10-foldPoor prognosis, emerging targeted therapies
Esophageal Cancer12-24Gene amplification2 to 15-foldPoor prognosis, limited targeted options
Lung Adenocarcinoma2-5Gene amplification2 to 8-foldRare, limited therapeutic implications
Ovarian Cancer5-10Gene amplification2 to 12-foldVariable prognosis, investigational therapies

Exon 20 Insertion Mutations

Exon 20 insertion mutations in Epidermal Growth Factor Receptor represent a distinct class of oncogenic alterations that occur in 4-10% of all Epidermal Growth Factor Receptor mutations in non-small cell lung cancer [11]. These mutations consist of in-frame insertions of three to twenty-one base pairs corresponding to one to seven amino acids clustered between positions 762 and 774 of the receptor protein [11].

The most common exon 20 insertion sites include duplications and insertions near the alpha-helix C region and the loop immediately following it [11]. Crystal structure analysis of the D770_N771insNPG mutation has provided crucial insights into the mechanism of receptor activation and drug resistance associated with these alterations [11]. The insertion creates a rigid wedge structure at the pivot point of alpha-helix C, effectively locking the receptor in a constitutively active conformation [11].

Unlike classical activating mutations such as L858R and exon 19 deletions, exon 20 insertions exhibit intrinsic resistance to first and second-generation tyrosine kinase inhibitors [11]. The structural basis for this resistance involves steric hindrance within the drug-binding pocket caused by the insertion-induced displacement of alpha-helix C and the phosphate-binding loop [11]. Computational modeling studies have demonstrated that the conformational changes prevent effective inhibitor binding while maintaining adenosine triphosphate affinity [11].

Importantly, the heterogeneity of exon 20 insertions results in variable drug sensitivity patterns [11]. Insertions occurring within alpha-helix C itself, such as A763_Y764insFQEA, demonstrate sensitivity to first-generation inhibitors like erlotinib, suggesting that the precise location of the insertion determines the structural and functional consequences [11]. This finding has important implications for treatment selection and highlights the need for mutation-specific therapeutic approaches [11].

The downstream signaling pathways activated by exon 20 insertion mutations remain incompletely characterized, but evidence suggests that these alterations may drive unique signaling profiles compared to classical Epidermal Growth Factor Receptor mutations [11]. Understanding these pathway differences could facilitate the development of mutation-specific targeted therapies that exploit the unique vulnerabilities of exon 20 insertion-bearing tumors [11].

Mutation Distribution Across Cancer Types

The distribution of Epidermal Growth Factor Receptor genetic alterations varies dramatically across different cancer types, with significant implications for therapeutic targeting and prognosis [26]. Comprehensive analysis of The Cancer Genome Atlas data encompassing 32 cancer types reveals distinct patterns of mutation frequency, genomic location, and alteration mechanisms [26].

Glioblastoma multiforme exhibits the highest frequency of Epidermal Growth Factor Receptor alterations at 26.8%, but these are predominantly gene amplifications rather than activating point mutations [26]. The mutations that do occur in glioblastoma are primarily located in the Furin-like domain rather than the targetable Protein Kinase Tyrosine domain, explaining the limited efficacy of tyrosine kinase inhibitors in this malignancy [26]. The amplification-driven overexpression in glioblastoma does not correlate with improved survival outcomes despite increased receptor expression levels [26].

Lung adenocarcinoma represents the second most common cancer type with Epidermal Growth Factor Receptor alterations at 14.4% frequency [26]. In contrast to glioblastoma, lung adenocarcinoma mutations are predominantly located in the Protein Kinase Tyrosine domain, particularly affecting exons 19 and 21 that are associated with tyrosine kinase inhibitor sensitivity [26]. This distinct mutation pattern explains the remarkable therapeutic success of targeted therapy in lung cancer compared to other malignancies [26].

Squamous cell carcinomas, regardless of anatomical site, demonstrate similar alteration patterns characterized by approximately 5% mutation frequency dominated by gene amplification [26]. Head and neck squamous cell carcinoma, lung squamous cell carcinoma, and esophageal squamous cell carcinoma all exhibit increased receptor expression associated with poor survival outcomes [26]. These tumors rarely harbor the classical activating mutations seen in lung adenocarcinoma, limiting the utility of current targeted therapies [26].

Cancer TypeMutation Frequency (%)Dominant Alteration TypePrimary Domain Affected
Glioblastoma Multiforme26.8AmplificationFurin-like domain
Lung Adenocarcinoma14.4Point mutationsProtein Kinase Tyrosine domain
Diffuse Large B-cell Lymphoma8.3Point mutationsVarious domains
Skin Cutaneous Melanoma6.5Point mutationsVarious domains
Stomach Adenocarcinoma5.0MixedMixed domains
Head and Neck Squamous Cell Carcinoma5.0AmplificationMixed domains
Lung Squamous Cell Carcinoma5.0AmplificationMixed domains
Bladder Carcinoma5.0AmplificationMixed domains

XLogP3

4.8

Appearance

Assay:≥95%A crystalline solid

Wikipedia

EGFR/ErbB-2 inhibitor

Dates

Modify: 2023-08-15

Explore Compound Types